2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride
Description
Properties
IUPAC Name |
(1-methylimidazol-2-yl)hydrazine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.3ClH/c1-8-3-2-6-4(8)7-5;;;/h2-3H,5H2,1H3,(H,6,7);3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMKBPYMLROELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1NN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855888-39-9 | |
| Record name | 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride typically involves the reaction of 1-methylimidazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-methylimidazole and hydrazine hydrate.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.
Procedure: The mixture is stirred at a specific temperature until the reaction is complete, followed by the addition of hydrochloric acid to precipitate the trihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Oxidation
The hydrazinyl group undergoes oxidation to form azo or azoxy derivatives. Common oxidizing agents include hydrogen peroxide or potassium permanganate . For example:
Reduction
Reduction reactions can yield hydrazine derivatives using agents like sodium borohydride or lithium aluminum hydride . This highlights the compound’s versatility in nucleophilic transformations.
Substitution
The hydrazinyl group participates in nucleophilic substitution with electrophiles (e.g., alkyl halides or acyl chlorides), leading to diverse substituted imidazole derivatives.
Key Reaction Mechanisms
-
Electrophilic Attack : The imidazole ring’s nitrogen atoms (positions 1 and 3) can stabilize positive charges, facilitating reactions at the hydrazinyl group.
-
Thermal Stability : The compound may undergo structural rearrangements or isomerization under elevated temperatures, as observed in similar imidazole derivatives .
Comparison with Similar Compounds
| Feature | 2-Hydrazinyl-1-methyl-1H-imidazole Trihydrochloride | 1-Methylimidazole | 2-Hydrazinylimidazole |
|---|---|---|---|
| Substituents | Methyl (N1), hydrazinyl (C2) | Methyl (N1) | Hydrazinyl (C2) |
| Basicity | Enhanced due to methyl group | Moderate basicity | Lower basicity |
| Reactivity | High (hydrazinyl group) | Moderate | Moderate |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated that this compound was effective against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antibacterial potential.
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibition capabilities. It has been shown to inhibit certain enzymes involved in bacterial metabolism, which could lead to novel therapeutic strategies against resistant bacterial strains.
Cancer Research
Antitumor Activity
The compound's structural similarity to known antitumor agents suggests potential applications in cancer therapy. Preliminary studies have indicated that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage.
Case Studies
A notable case study involved testing the compound against various cancer cell lines, where it demonstrated cytotoxic effects at micromolar concentrations. The mechanism of action appears to involve interference with cellular signaling pathways critical for tumor growth and survival.
Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes have been studied for their potential applications in catalysis and materials science. The ability of this compound to coordinate with metals can enhance the stability and reactivity of metal complexes, making them suitable for various catalytic processes.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | References |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity against various bacteria | |
| Enzyme inhibition in metabolic pathways | ||
| Cancer Research | Induction of apoptosis in cancer cell lines | |
| Coordination Chemistry | Formation of metal complexes for catalysis |
Mechanism of Action
The mechanism of action of 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Structural Differentiation
- Hydrochloride Content : The trihydrochloride form of 2-hydrazinyl-1-methyl-1H-imidazole distinguishes itself from the dihydrochloride analog (CAS 1391732-75-4) by an additional HCl molecule . This increases molecular weight and solubility but may reduce stability under hygroscopic conditions.
- Substituent Variations: Hydrazinyl vs. Hydrazinylmethyl: The dihydrochloride compound () features a hydrazinylmethyl group, adding a methylene spacer that alters steric and electronic properties compared to the direct hydrazinyl attachment in the trihydrochloride. Ethanone vs. Methyl: The Schiff base precursor () includes an ethanone group, enabling conjugation with aldehydes for antibacterial applications, whereas the methyl group in the trihydrochloride limits such reactivity . Piperazine and Difluoromethyl: The piperazine-containing trihydrochloride () exhibits higher lipophilicity due to the difluoromethyl and heterocyclic amine, suggesting divergent pharmacological targets compared to hydrazinyl-imidazoles .
Biological Activity
2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride (CAS No. 1855888-39-9) is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its applications in medicinal chemistry and biology.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methylimidazole with hydrazine hydrate in the presence of hydrochloric acid. The general reaction scheme is outlined below:
Starting Materials:
- 1-Methylimidazole
- Hydrazine hydrate
Reaction Conditions:
- Aqueous medium with hydrochloric acid as a catalyst
- Controlled temperature and stirring until completion
This method allows for the production of the compound in a form suitable for further biological studies and applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, which positions it as a potential candidate for developing new antibiotics. The compound's mechanism likely involves the formation of reactive intermediates that disrupt microbial cellular functions.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor . The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can significantly affect various biochemical pathways, making it useful in studying enzyme mechanisms and developing inhibitors for therapeutic purposes .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer activity . It has been evaluated in vitro against different cancer cell lines, showing varying degrees of cytotoxicity. The compound's ability to interact with DNA and proteins suggests potential mechanisms for inhibiting cancer cell growth .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values indicating strong antibacterial properties. |
| Study B | Enzyme Inhibition | Showed significant inhibition of enzyme activity in biochemical assays, suggesting its potential as a therapeutic agent. |
| Study C | Anticancer Activity | Exhibited cytotoxic effects on HepG2 liver cancer cells with an IC50 value of 18 µg/ml, indicating moderate activity. |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Covalent Bond Formation: The hydrazinyl group can react with nucleophiles in biological systems.
- Reactive Intermediate Generation: Under specific conditions, the compound can produce reactive species that interact with cellular macromolecules.
These mechanisms highlight its potential utility in drug development, particularly in targeting resistant strains of bacteria or cancer cells .
Comparison with Similar Compounds
This compound can be compared to other imidazole derivatives regarding biological activity:
| Compound | Biological Activity | Notes |
|---|---|---|
| 1-Methylimidazole | Limited antimicrobial activity | Primarily used as a precursor |
| 2-Hydrazinylimidazole | Moderate enzyme inhibition | Lacks methyl group at position 1 |
| Benznidazole | Strong antiparasitic activity | Used for treating Chagas disease |
This comparison illustrates the unique properties of this compound, particularly its enhanced reactivity due to the presence of both hydrazinyl and methyl groups .
Q & A
Q. What synthetic methodologies are optimal for preparing 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride, and how do reaction parameters influence yield?
The synthesis of imidazole derivatives often involves cyclization reactions. For hydrazinyl-substituted imidazoles, a nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization has been reported for structurally related compounds . Key parameters include:
- Catalyst selection : Nickel catalysts enhance cyclization efficiency.
- Temperature control : Mild conditions (e.g., 25–60°C) prevent decomposition of sensitive hydrazine groups.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Recrystallization or column chromatography ensures high purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., hydrazinyl protons at δ 3.5–4.5 ppm, imidazole ring protons at δ 7.0–8.5 ppm) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving hydrogen bonding between hydrazinyl and chloride ions .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M-Cl]+ ion for trihydrochloride salts) .
Q. How should the compound be stored to maintain stability, and what degradation products are observed?
- Storage : Airtight containers in dark, dry conditions (2–8°C) prevent hygroscopic degradation .
- Avoid : Exposure to strong oxidizers (e.g., H₂O₂) or heat (>100°C), which may generate toxic hydrazine derivatives .
- Degradation : Hydrolysis of the hydrazinyl group under acidic conditions yields 1-methylimidazole and ammonium chloride .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the hydrazinyl group in nucleophilic substitutions?
The hydrazinyl (-NH-NH₂) group acts as a bifunctional nucleophile. Computational studies suggest:
Q. How does the trihydrochloride salt form impact solubility and bioavailability compared to the free base?
- Solubility : Trihydrochloride salts exhibit enhanced aqueous solubility (e.g., >50 mg/mL in PBS) due to ionic interactions, critical for in vitro assays .
- Bioavailability : Protonated imidazole improves membrane permeability in physiological pH (e.g., STING agonists like diABZI trihydrochloride leverage this for intracellular delivery) .
Q. What strategies address batch-to-batch variability in large-scale synthesis?
-
Process control : Scalable reactions (e.g., flow chemistry) ensure consistent temperature and mixing .
-
Quality metrics :
Parameter Target Range Analytical Method Purity ≥98% HPLC (C18 column) Residual solvents <0.1% (ICH guidelines) GC-MS Chloride content 3.0–3.3 eq Ion chromatography
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking studies : Programs like AutoDock model binding to enzymes (e.g., STING protein), identifying key interactions between the hydrazinyl group and catalytic residues .
- MD simulations : Predict stability of ligand-target complexes in physiological conditions .
Contradictions and Limitations in Current Evidence
- Synthetic scalability : While nickel-catalyzed methods are efficient for lab-scale synthesis , industrial-scale protocols are underexplored, requiring optimization of catalyst recovery .
- Toxicity data : Acute toxicity profiles for the trihydrochloride salt are not fully documented, necessitating OECD-compliant assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
